6-Phenanthridinecarboxylic acid
CAS No.: 19711-92-3
Cat. No.: VC20742023
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19711-92-3 |
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Molecular Formula | C14H9NO2 |
Molecular Weight | 223.23 g/mol |
IUPAC Name | phenanthridine-6-carboxylic acid |
Standard InChI | InChI=1S/C14H9NO2/c16-14(17)13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H,16,17) |
Standard InChI Key | DQISNQZAUQTBOG-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C(=O)O |
Chemical Structure and Properties
6-Phenanthridinecarboxylic acid possesses distinct chemical and physical properties that contribute to its behavior in chemical reactions and biological systems.
Molecular Structure
The compound follows the basic phenanthridine skeleton with a carboxylic acid functional group at position 6. While structurally related to compounds like 6-oxo-5H-phenanthridine-3-carboxylic acid (which has the carboxylic acid group at position 3 and an oxo group at position 6), 6-Phenanthridinecarboxylic acid maintains the basic aromatic character of the phenanthridine system while incorporating the acidic carboxyl functionality .
Physicochemical Properties
Based on the properties of related phenanthridine derivatives, we can infer several key physicochemical characteristics of 6-Phenanthridinecarboxylic acid:
Acid-Base Properties
As a carboxylic acid derivative, 6-Phenanthridinecarboxylic acid exhibits acidic properties attributable to the carboxyl group. The pKa is estimated to be in the range of benzoic acid derivatives (3.5-4.5), influenced by the electron distribution within the phenanthridine ring system . This acidic character allows for salt formation with bases, potentially enhancing water solubility in physiological environments.
Synthesis Methods
Several synthetic approaches could potentially yield 6-Phenanthridinecarboxylic acid, drawing from established methodologies for phenanthridine derivatives.
Intramolecular Heck Coupling
Another viable synthetic pathway involves an intramolecular Heck coupling reaction. This method has been successfully employed for the preparation of phenanthridinone derivatives and could be adapted for the synthesis of 6-Phenanthridinecarboxylic acid :
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Preparation of appropriately substituted benzamides
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Intramolecular Heck coupling using Pd(OAc)₂/P(o-tol)₃/K₂CO₃/DMF
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Subsequent functionalization to introduce the carboxylic acid group at the desired position
This synthetic route offers advantages in terms of regioselectivity and yield .
Biological Activities and Applications
Research on phenanthridine derivatives has revealed several promising biological activities that may extend to 6-Phenanthridinecarboxylic acid.
Anticancer Properties
Phenanthridine derivatives have demonstrated significant anticancer activities in various cancer cell lines. Studies on structurally related compounds have shown cytotoxic effects against multiple cancer cell types, including:
Cell Line | Activity of Related Phenanthridine Derivatives |
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CNE1 (Nasopharyngeal carcinoma) | IC₅₀ values as low as 1.13-1.87 μM |
HepG2 (Hepatocellular carcinoma) | IC₅₀ values around 1.19 μM |
A549 (Lung adenocarcinoma) | IC₅₀ values around 1.37 μM |
NCI-H460 (Lung cancer) | IC₅₀ values around 5.24 μM |
Particularly noteworthy are phenanthridinone derivatives with specific substituents at the N-5 position, which have shown enhanced anticancer activity .
Structure-Activity Relationships
Research on phenanthridine analogues has established several key structure-activity relationships that may inform the potential biological activity of 6-Phenanthridinecarboxylic acid:
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The position of the carboxylic acid group significantly influences biological activity
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N-5 substitution patterns can enhance anticancer properties
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The presence of electron-donating or withdrawing groups on the aromatic rings modulates cytotoxicity
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The planarity of the phenanthridine system affects DNA intercalation potential
Pharmaceutical Applications
The carboxylic acid functionality in 6-Phenanthridinecarboxylic acid provides an ideal point for further derivatization, allowing for:
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Conjugation with amino acids or peptides
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Formation of esters with improved pharmacokinetic properties
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Development of prodrugs with enhanced bioavailability
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Creation of salts with improved solubility profiles
These modifications could potentially enhance the drug-like properties while maintaining the core biological activity .
Analytical Characterization
For proper identification and quality control of 6-Phenanthridinecarboxylic acid, several analytical techniques are typically employed.
Nuclear Magnetic Resonance (NMR)
¹H NMR spectroscopy would reveal characteristic signals for the aromatic protons of the phenanthridine system, while ¹³C NMR would confirm the presence of the carboxylic acid carbon (typically around 165-170 ppm) .
Infrared Spectroscopy
Key IR absorption bands would include:
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C=O stretching of the carboxylic acid (~1700 cm⁻¹)
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O-H stretching (broad band at ~3000-3500 cm⁻¹)
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C=N stretching of the phenanthridine ring (~1600 cm⁻¹)
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Aromatic C=C stretching (~1400-1600 cm⁻¹)
Chromatographic Methods
High-performance liquid chromatography (HPLC) coupled with mass spectrometry offers a reliable method for identification and purity assessment of 6-Phenanthridinecarboxylic acid. Gas chromatography-mass spectrometry (GC-MS) may also be applicable following derivatization of the carboxylic acid group .
Comparison with Related Compounds
6-Phenanthridinecarboxylic acid shares structural similarities with several related compounds that have been more extensively studied.
Comparison with Other Phenanthridine Derivatives
Structure-Property Relationships
The position of the carboxylic acid group within the phenanthridine structure significantly influences several key properties:
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Acidity: The pKa is affected by the proximity to the nitrogen atom
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Solubility: The position influences crystal packing and solvation properties
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Reactivity: Different positions result in varied electronic effects on the carboxylic acid group
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Biological activity: The three-dimensional arrangement of functional groups impacts receptor interactions
Research and Development Outlook
Current Research Trends
Current research on phenanthridine derivatives focuses on several promising directions that may apply to 6-Phenanthridinecarboxylic acid:
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Development of more efficient synthetic methodologies
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Investigation of structure-activity relationships to enhance biological activity
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Exploration of applications in materials science and chemical biology
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Utilization as building blocks for more complex molecules with targeted properties
Future Applications
Potential future applications for 6-Phenanthridinecarboxylic acid include:
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